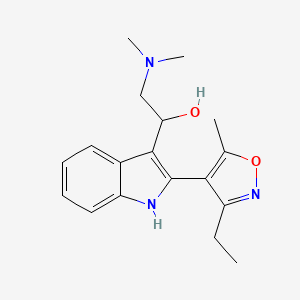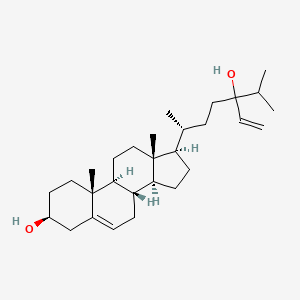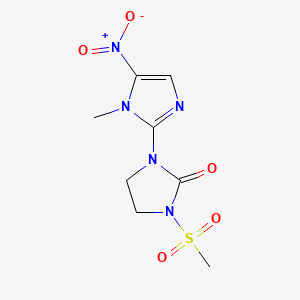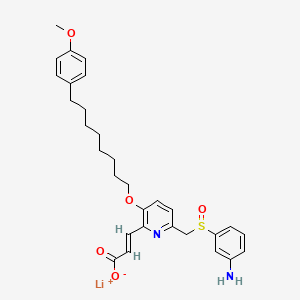
Schisantherin C
Descripción general
Descripción
[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate is a dibenzocyclooctadiene lignan compound primarily found in the fruit of the Schisandra chinensis plant, which is widely used in traditional Chinese medicine. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects .
Aplicaciones Científicas De Investigación
[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[107002,7
Chemistry: Used as a precursor for synthesizing other lignan compounds.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its therapeutic potential in treating liver diseases, inflammation, and oxidative stress-related conditions.
Industry: Utilized in the development of nutraceuticals and dietary supplements
Mecanismo De Acción
Target of Action
Schisantherin C, a compound derived from the traditional medicinal plant Schisandra chinensis , primarily targets the Glycogen synthase kinase 3β (GSK-3β) . GSK-3β is a downstream element of the PI3K/Akt pathway , playing a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mode of Action
This compound interacts with its primary target, GSK-3β, by inducing the upregulation of p-Akt activity, which subsequently reduces the phosphorylation level of GSK-3β . This interaction leads to changes in cellular processes, including cell proliferation and apoptosis.
Biochemical Pathways
The primary biochemical pathways affected by this compound include the nuclear factor-κB (NF-κB) pathways , Mitogen-activated protein kinase (MAPK) , and Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) . These pathways play a significant role in regulating cellular responses to cytokines and stress. By modulating these pathways, this compound can influence various downstream effects, including inflammation and cell survival.
Pharmacokinetics
The bioavailability of this compound is largely affected by hepatic and intestinal first-pass metabolism . This metabolism can limit the clinical efficacy of this compound. It exhibits a swift absorption and elimination profile in vivo, with a maximum concentration time (tmax) of 207 hours and a half-life (t1/2) of 948 hours .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to have anti-inflammatory effects, operating through the regulation of inflammatory signaling pathways and the mitigation of the production and release of inflammatory cytokines . Additionally, it has demonstrated the ability to counteract damage to H9c2 cells and facilitate the recovery of myocardial tissue .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory and antioxidant activities can be affected by the oxidative stress level in the environment
Análisis Bioquímico
Biochemical Properties
Schisantherin C exhibits a range of biochemical properties. It interacts with various enzymes, proteins, and other biomolecules, showcasing its effectiveness across various liver diseases while maintaining a favorable safety profile . The bioavailability of this compound is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that this compound exerts antidepressant effects by inhibiting the glial cell-derived neurotrophic factors GDNF/ERK1/2/ROS and PI3K/AKT/NOX signaling pathways within the hippocampus and prefrontal cortex of depressed mice .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For example, it has been found to induce the activation of the PI3K/Akt pathway and concurrently inhibit NOX2 expression in acute myocardial ischemia (AMI) mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. KEGG pathway analysis showed significant enrichment in galactose metabolism as well as in fructose and mannose metabolism
Transport and Distribution
It is known that the bioavailability of this compound is largely affected by hepatic and intestinal first-pass metabolism
Subcellular Localization
It is known that a related compound, Schisantherin A, is mainly located in the cytoplasm
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate involves several steps, including the extraction of the compound from the Schisandra chinensis plant. The extraction process typically employs solvents such as ethanol or methanol. The compound can also be synthesized through chemical reactions involving dibenzocyclooctadiene precursors .
Industrial Production Methods: Industrial production of [(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate often utilizes advanced extraction techniques such as ultrasonic extraction or a combination of ultrasonic and microwave techniques. These methods enhance the yield and purity of the compound. The macroporous resin method is also employed to purify the extract .
Análisis De Reacciones Químicas
Types of Reactions: [(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of [(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate, which may exhibit enhanced or altered pharmacological activities .
Comparación Con Compuestos Similares
[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate is part of a group of lignan compounds found in Schisandra species. Similar compounds include:
- Schisandrin A
- Schisandrin B
- Schisandrin C
- Schisandrol A
- Schisandrol B
- Schisantherin A
- Schisantherin B
Uniqueness: [(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate stands out due to its potent anti-inflammatory and antioxidant properties. Compared to other lignans, it has shown a higher efficacy in modulating specific cellular pathways, making it a valuable compound for therapeutic applications .
Propiedades
IUPAC Name |
[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+/t15-,26-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGUPIVDQHHVMV-LSHKVNPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@]1(C)O)C)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64938-51-8 | |
| Record name | Schisantherin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064938518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Schisantherin C and how is it typically isolated?
A1: this compound is a lignan compound found in the fruits of the Schisandra species, particularly Schisandra chinensis and Schisandra sphenanthera. While its exact molecular weight hasn't been explicitly reported in the provided abstracts, its structure has been elucidated using techniques like Nuclear Overhauser Effect (NOE) spectroscopy, solvent effects on methoxy protons, and chemical degradation studies [].
Q2: Which species of Schisandra contain this compound and does the content vary?
A2: this compound has been identified in various Schisandra species, including Schisandra chinensis, Schisandra sphenanthera, Schisandra rubriflora, and Schisandra lancifolia [, ]. The content of this compound, like other lignans, can vary significantly depending on the species, plant part, and even the time of harvest. For instance, one study found the highest total lignan content in Schisandra chinensis fruits collected between May and July [].
Q3: How can different parts of the Schisandra plant be chemically profiled for this compound and other compounds?
A3: Researchers have employed UPLC-QTOF-MS (Ultra Performance Liquid Chromatography - Quadrupole Time-of-Flight Mass Spectrometry) combined with metabolomics analysis to differentiate the chemical profiles of different parts of Schisandra chinensis, including the fruit, stems, leaves, and roots []. This approach allows for the identification and quantification of a wide range of metabolites, including this compound, in various plant parts.
Q4: Can you explain the use of UHPLC-QTOF/MS^E in understanding the effects of processing on this compound levels in Schisandra chinensis fruit?
A4: UHPLC-QTOF/MS^E is a powerful technique that combines high-resolution separation with accurate mass detection and fragmentation analysis. Researchers have utilized this technique to investigate the impact of processing methods, such as vinegar and wine processing, on the chemical composition of Schisandra chinensis fruit []. By comparing the metabolite profiles of processed and unprocessed fruits, they identified this compound as one of the key markers that exhibited significant variations in concentration depending on the processing method.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B1681481.png)
![(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1681482.png)


